molecular formula C14H11ClFNO2 B5411647 2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide

2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide

Cat. No.: B5411647
M. Wt: 279.69 g/mol
InChI Key: BGYGCIXUYSWUHT-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11ClFNO2. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of chloro, fluoro, and methoxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2-chloro-4-fluorobenzoic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted benzamides, biaryl compounds, and various oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups like chloro and fluoro enhances its binding affinity and specificity . Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide is unique due to the combination of chloro, fluoro, and methoxy groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYGCIXUYSWUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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